molecular formula C21H24N4O12 B13858713 [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate

Cat. No.: B13858713
M. Wt: 524.4 g/mol
InChI Key: VPLIDGXKILYSJS-CQPCARDBSA-N
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Description

The compound “[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate” is a complex organic molecule characterized by multiple functional groups, including acetamido, acetyloxy, and carbamoyloxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate” involves multiple steps, each requiring specific reagents and conditionsThe final step involves the addition of the carbamoyloxyimino group using a nitrophenyl derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and acetyloxy groups.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine derivative.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound’s functional groups can interact with various biomolecules, making it useful in studying enzyme-substrate interactions and protein modifications .

Medicine

The compound’s potential medicinal applications include its use as a precursor for developing drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency .

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of “[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate” involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and carbamoyloxyimino groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in “[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate” imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H24N4O12

Molecular Weight

524.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20-/t16-,17-,18-,19-/m1/s1

InChI Key

VPLIDGXKILYSJS-CQPCARDBSA-N

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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